molecular formula C9H12BrFN2 B8610199 (6-Bromo-5-fluoropyridin-2-yl)-tert-butylamine

(6-Bromo-5-fluoropyridin-2-yl)-tert-butylamine

Cat. No.: B8610199
M. Wt: 247.11 g/mol
InChI Key: YNCXMEBZPTXJCD-UHFFFAOYSA-N
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Description

(6-Bromo-5-fluoropyridin-2-yl)-tert-butylamine is a useful research compound. Its molecular formula is C9H12BrFN2 and its molecular weight is 247.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12BrFN2

Molecular Weight

247.11 g/mol

IUPAC Name

6-bromo-N-tert-butyl-5-fluoropyridin-2-amine

InChI

InChI=1S/C9H12BrFN2/c1-9(2,3)13-7-5-4-6(11)8(10)12-7/h4-5H,1-3H3,(H,12,13)

InChI Key

YNCXMEBZPTXJCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=C(C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-fluoropyridine 1-oxide (511 mg, 2.7 mmol) in DCM (10 mL) and trifluorobenzene (4 mL) at 50° C. were added tert-butylamine (2.5 mL, 23.9 mmol) and p-toluenesulfonic anhydride (3.7 g, 11.4 mmol) portion-wise. The reaction mixture was stirred at 50° C. for 2 hours and then filtered. The filtrate was concentrated to give a residue that was purified by flash chromatography (Si—PPC, Et2O:pentane, gradient 0:100 to 5:95) to give (6-Bromo-5-fluoropyridin-2-yl)-tert-butylamine as a colourless oil (30 mg, 5%). 1H NMR (400 MHz, CHCl3-d): δ 7.13 (dd, J=8.8, 7.3 Hz, 1 H); 6.29 (dd, J=8.8, 2.5 Hz, 1 H); 4.49 (s, 1 H); 1.40 (s, 9 H).
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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